BenchChemオンラインストアへようこそ!

tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate

amine basicity pKa modulation drug-receptor interaction

tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1781199-95-8) is a Boc-protected, partially unsaturated heterocyclic amine with the molecular formula C₁₂H₂₀F₂N₂O₂ and a molecular weight of 262.30 g/mol. The compound features a 3,6-dihydro-2H-pyridine core bearing a gem‑difluorinated primary amine side chain at the 4‑position.

Molecular Formula C12H20F2N2O2
Molecular Weight 262.30 g/mol
Cat. No. B12932135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate
Molecular FormulaC12H20F2N2O2
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C(CN)(F)F
InChIInChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h4H,5-8,15H2,1-3H3
InChIKeyIPNQYOLHLPTVEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1781199-95-8): A Fluorinated Dihydropyridine Building Block for Medicinal Chemistry Procurement


tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1781199-95-8) is a Boc-protected, partially unsaturated heterocyclic amine with the molecular formula C₁₂H₂₀F₂N₂O₂ and a molecular weight of 262.30 g/mol . The compound features a 3,6-dihydro-2H-pyridine core bearing a gem‑difluorinated primary amine side chain at the 4‑position. This structural arrangement places the –CF₂– motif directly adjacent to the exocyclic amine, a design that simultaneously modulates amine basicity, lipophilicity, and metabolic susceptibility relative to non‑fluorinated or fully saturated comparators, establishing its utility as a differentiated intermediate in kinase inhibitor, receptor modulator, and bioisostere-driven drug discovery programs .

Why tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate Cannot Be Replaced by Non‑Fluorinated or Saturated Analogs


Interchanging this compound with its closest structural analogs—namely the non‑fluorinated tert‑butyl 4-(2‑aminoethyl)-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1537603-47-6) or the fully saturated tert‑butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate (CAS 1258637-94-3)—introduces scientifically significant alterations in three key properties: (i) amine basicity, where the electron‑withdrawing –CF₂– group lowers the conjugate acid pKa by approximately three orders of magnitude versus the –CH₂– analog [1]; (ii) lipophilicity, with the difluoro substitution increasing logP by an estimated 0.8–0.9 units [2]; and (iii) metabolic vulnerability, as the gem‑difluoro motif blocks oxidative N‑dealkylation and benzylic hydroxylation pathways that would otherwise degrade the non‑fluorinated comparator . Simple substitution therefore risks altering target engagement, pharmacokinetics, and synthetic tractability in ways that cannot be compensated by downstream chemistry alone.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate Versus Closest Analogs


Amine Basicity (pKa): ~3.5 log Unit Reduction Relative to Non‑Fluorinated Analog

The gem‑difluoro substitution at the α‑position to the primary amine exerts a strong inductive electron‑withdrawing effect, markedly reducing amine basicity. For the model system 2,2‑difluoroethylamine (DFEA), the conjugate acid pKa is 7.2 [1]. In contrast, ethylamine has a conjugate acid pKa of approximately 10.7 [2]. The non‑fluorinated structural comparator tert‑butyl 4-(2-aminoethyl)-3,6-dihydropyridine-1(2H)-carboxylate (CAS 1537603-47-6) has a predicted pKa of 10.29 ± 0.10 . Thus, introduction of the –CF₂– group is expected to lower the amine conjugate acid pKa by approximately 3.0–3.5 log units relative to the –CH₂– comparator, shifting the amine from a predominantly protonated state at physiological pH toward a more neutral, membrane‑permeable form.

amine basicity pKa modulation drug-receptor interaction physicochemical property

Lipophilicity: Estimated logP Increase of 0.8–0.9 Units Over the Non‑Fluorinated Analog

Replacement of the –CH₂– group with –CF₂– increases molecular lipophilicity. The non‑fluorinated comparator tert‑butyl 4-(2-aminoethyl)-3,6-dihydropyridine-1(2H)-carboxylate has a computed XLogP3 of 0.7 [1] and a vendor-reported LogP of 0.88 [2]. Structurally analogous C₁₂H₂₀F₂N₂O₂ compounds containing the gem‑difluoro motif (e.g., diazaspiro‑nonane Boc derivatives) exhibit computed LogP values of approximately 1.56 . Although a directly measured logP for the target compound is not publicly available, the consistent 0.8–0.9 unit increase upon gem‑difluorination is supported by systematic studies showing that the CF₂ group reliably elevates logP compared to the CH₂ counterpart .

lipophilicity logP drug-likeness permeability

Metabolic Stability: Gem‑Difluoro Blockade of Oxidative Metabolism at the Benzylic Position

The gem‑difluoro motif (–CF₂–) is widely recognized to attenuate cytochrome P450‑mediated oxidation at the adjacent carbon, effectively blocking the primary metabolic soft spot that would otherwise degrade the non‑fluorinated (–CH₂–) analog via hydroxylation or N‑dealkylation . Systematic evaluation of functionalized gem‑difluorinated cycloalkanes demonstrated that gem‑difluorination either preserved or slightly improved metabolic stability in microsomal incubation assays when compared directly to the non‑fluorinated counterparts . This class‑level finding is corroborated by broader medicinal chemistry precedent: the CF₂ group has been shown to increase metabolic stability of urea transporter inhibitors by blocking benzylic oxidation [1], and the C–F bond dissociation energy (~485 kJ/mol) effectively raises the energetic barrier for oxidative attack .

metabolic stability oxidative metabolism CYP450 pharmacokinetics

Bioisosteric Potential: CF₂ as a Metabolically Stable Methoxy Isostere

The 1,1‑difluoroethyl group (CF₂CH₃) is a validated bioisostere of the methoxy group (OCH₃), mimicking its steric and electronic features while eliminating the metabolic O‑dealkylation liability [1]. Zhou et al. (2013) demonstrated that the difluoroethyl group places the methyl group out of the plane of an aromatic ring in a conformation analogous to that of a methoxy substituent, and that this replacement can confer 'remarkable advantage on both potency and metabolic stability' [1]. Subsequent literature has confirmed that the CF₂Me residue can improve bioactivity of target molecules when used as a methoxy surrogate [2]. The target compound, bearing a –CF₂–CH₂NH₂ side chain rather than –CF₂CH₃, extends this concept to amine‑containing scaffolds, where the difluoro substitution simultaneously provides the bioisosteric benefit and the amine basicity modulation described in Evidence Items 1–3.

bioisostere methoxy replacement metabolic stability scaffold hopping

Scaffold Versatility: 3,6‑Dihydropyridine Core as a Functionalizable Intermediate Distinct from Saturated Piperidine

The 3,6‑dihydro‑2H‑pyridine ring in the target compound (CAS 1781199-95-8) contains a double bond that is absent in the fully saturated piperidine analog (CAS 1258637-94-3). This olefin serves as a synthetic handle for further diversification—including catalytic hydrogenation to the piperidine, epoxidation, dihydroxylation, or cross‑coupling—that is unavailable in the pre‑reduced piperidine building block [1]. The target compound therefore offers a divergent synthetic node: it can be used directly as a dihydropyridine or reduced in situ to the piperidine, whereas procurement of the saturated analog (CAS 1258637-94-3, MW 264.31, purity typically 97% ) locks the user into a single oxidation state. The molecular weight difference (262.30 vs. 264.31 g/mol) also provides a modest mass efficiency advantage of ~0.8% for the dihydropyridine form.

dihydropyridine piperidine reduction synthetic intermediate scaffold diversification

Optimal Procurement and Application Scenarios for tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate


Kinase Inhibitor Lead Optimization Requiring Fine‑Tuned Amine Basicity

Programs targeting kinase hinge‑binding motifs where the protonation state of a pendant amine dictates binding affinity should prioritize this building block. The CF₂‑lowered pKa (≈7.2 vs. ≈10.3 for the non‑fluorinated analog) shifts the amine toward a neutral, hydrogen‑bond‑donating form at physiological pH, potentially improving both potency and membrane permeability. Use this compound as an alternative to the non‑fluorinated CAS 1537603-47-6 when cellular assay data indicate that excessive basicity limits target engagement or oral absorption [1].

CNS‑Penetrant Candidate Design Leveraging Modulated logP and Basicity

The combined effect of reduced amine basicity and increased lipophilicity (ΔlogP ≈ +0.8–0.9) makes this building block suitable for central nervous system programs where blood–brain barrier penetration is critical. The dihydropyridine core also provides a lower topological polar surface area than saturated piperidine alternatives, favoring passive diffusion. Replace the saturated piperidine analog CAS 1258637-94-3 with this compound when in silico models predict marginal CNS MPO scores and a modest logP increase is desirable .

Bioisostere‑Driven Scaffold Hopping from Methoxy‑Containing Leads

When a lead series contains a metabolically labile methoxy or benzylic ether group, the CF₂ motif in this compound can serve as a direct replacement that preserves steric and electronic character while eliminating Phase I metabolic hotspots. This compound provides the CF₂ group adjacent to a primary amine, enabling further elaboration into amides, sulfonamides, or reductive amination products that retain the bioisosteric benefit. Use as a direct replacement for building blocks containing –OCH₃ or –CH₂O– motifs in parallel SAR libraries [2].

Divergent Library Synthesis from a Single Dihydropyridine Intermediate

Medicinal chemistry groups conducting parallel synthesis or DNA‑encoded library construction can leverage the 3,6‑dihydropyridine olefin for late‑stage diversification. After Boc deprotection and amine capping, the ring double bond permits hydrogenation (to piperidine), epoxidation, or transition‑metal‑catalyzed functionalization—all from a single building block procurement. This reduces inventory complexity versus purchasing both the dihydropyridine and pre‑reduced piperidine analogs separately [3].

Quote Request

Request a Quote for tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.